molecular formula C10H11ClO2 B1604168 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one CAS No. 22362-65-8

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one

Cat. No.: B1604168
CAS No.: 22362-65-8
M. Wt: 198.64 g/mol
InChI Key: OXDGCXYTPWZPNT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is an organic compound with a molecular formula of C10H11ClO2 This compound is characterized by the presence of a chloro group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a propanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one typically involves the reaction of 5-chloro-2-hydroxy-4-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of anhydrous ethanol and a few drops of glacial acetic acid as the reaction medium . The mixture is refluxed, cooled to room temperature, and then left undisturbed to form crystals.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis Overview

StepReagentsConditionsYield
15-Chloro-2-hydroxy-4-methylphenol + Propan-1-oneAcidic medium (HCl)High
2Reduction with NaBH4Ethanol, room temperatureModerate
3Purification via recrystallizationEthanolHigh

Antioxidant Properties

Recent studies have demonstrated that 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one exhibits significant antioxidant activity. For instance, a study published in MDPI found that derivatives of this compound showed varying degrees of reducing power, with some exhibiting stronger antioxidant effects than standard compounds like ascorbic acid. The antioxidant activity was assessed using different assays, including DPPH and ABTS radical scavenging tests.

Key Findings:

  • Compounds Tested: Various derivatives of the base compound.
  • Assay Results: The most potent derivatives displayed IC50 values significantly lower than those of standard antioxidants.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A notable study indicated that modifications to the structure could enhance its efficacy against cancer cell lines such as HeLa and HCT116. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

  • Compound: this compound derivatives.
  • Cell Lines: HeLa (cervical cancer) and HCT116 (colon cancer).
  • Results: IC50 values ranged from 0.69 μM to 11 μM, indicating potent antiproliferative activity.

Industrial Applications

Due to its chemical structure, this compound is being explored for various industrial applications, particularly in the formulation of agrochemicals and pharmaceuticals.

Agrochemical Potential

Research has indicated that certain derivatives may act as effective herbicides or fungicides. The chlorinated phenolic structure contributes to their bioactivity against specific plant pathogens.

Application Overview:

Application TypePotential Use
HerbicideTargeting specific weed species
FungicideControl of fungal pathogens in crops

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, enabling it to form hydrogen bonds and participate in various biochemical reactions. The chloro group enhances its electrophilicity, making it a suitable candidate for nucleophilic substitution reactions.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-hydroxyphenyl)propan-1-one
  • 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one
  • 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one

Uniqueness: 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This compound’s specific arrangement of functional groups allows for distinct interactions and applications compared to its analogs.

Biological Activity

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group, a hydroxyl group, and a carbonyl moiety, which contribute to its reactivity and biological activity. The presence of these functional groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Enterococcus faecalis
  • Mycobacterium tuberculosis

In these studies, the compound was evaluated for its minimum inhibitory concentration (MIC), revealing promising results that suggest its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is attributed to its ability to modulate signaling pathways involved in inflammation .

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. Studies utilizing the DPPH radical scavenging method indicated that the compound possesses a high capacity to neutralize free radicals, surpassing some well-known antioxidants like ascorbic acid . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Summary of Antioxidant Activity

CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
This compound88.6%1.5 times higher
Ascorbic Acid-Reference

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The hydroxyl group facilitates hydrogen bonding, enhancing solubility and bioavailability. The chloro group increases electrophilicity, making it more reactive towards nucleophiles .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in clinical isolates of MRSA, suggesting its use as a lead compound in developing new antibiotics .
  • Inflammation Reduction : In a controlled experiment involving human cell lines, the compound significantly reduced levels of TNF-alpha and IL-6, markers associated with inflammation .
  • Oxidative Stress Mitigation : A comparative study showed that derivatives of this compound exhibited superior antioxidant activity compared to traditional antioxidants, providing insights into its potential use in formulations aimed at reducing oxidative damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki reactions. For example, refluxing substituted phenols (e.g., 4-chloro-2-hydroxy-4-methylphenol) with propionic acid derivatives in the presence of Lewis acids like ZnCl₂ under anhydrous conditions yields the target ketone. Optimization involves adjusting catalyst concentration (5–10% ZnCl₂), solvent polarity (glacial acetic acid or ethanol), and reaction time (6–12 hours) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1640–1680 cm⁻¹ and hydroxyl (O–H) absorption at 3200–3400 cm⁻¹ .
  • NMR : In 1^1H NMR, expect aromatic protons (δ 6.8–7.5 ppm), a methyl group adjacent to the ketone (δ 2.3–2.6 ppm), and a hydroxyl proton (δ 9–12 ppm, depending on hydrogen bonding) .
  • X-ray Crystallography : SHELXL is widely used for refining crystal structures, with key metrics like R-factor (<0.05) and bond-length accuracy (σ < 0.01 Å) .

Q. How can researchers validate the crystalline structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement provides atomic-level structural validation. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks. Ensure data completeness (I/σ(I) > 2) and resolve twinning or disorder using SHELXD .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected carbonyl shifts in IR vs. XRD bond lengths) may arise from dynamic effects in solution vs. solid-state packing. Cross-validate using:

  • DFT Calculations : Compare computed vibrational frequencies (e.g., Gaussian 09) with experimental IR data.
  • Hydrogen-Bond Analysis : Use graph-set notation (e.g., Etter’s rules) to identify intermolecular interactions that stabilize specific conformations .

Q. What strategies improve synthetic yields of this compound in large-scale reactions?

  • Catalyst Screening : Test alternatives to ZnCl₂, such as FeCl₃ or ionic liquids, to reduce side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance acylation efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (1–3 hours) and improves regioselectivity .

Q. How do hydrogen-bonding patterns influence the physicochemical properties of this compound?

The hydroxyl and ketone groups form intramolecular (S(6) motifs) and intermolecular (C(4) chains) hydrogen bonds, affecting solubility and melting points. Analyze packing diagrams (ORTEP-3) and compare with related aromatic hydroxyketones (e.g., 1-(5-Chloro-2-hydroxy-4-methylphenyl)-1-octadecanone) to identify trends .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • Molecular Dynamics (MD) : Simulate solvent interactions using AMBER or GROMACS.
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina.
  • Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify electrophilic/nucleophilic sites .

Q. How can the biological activity of this compound be systematically evaluated in antimicrobial assays?

Use standardized protocols (CLSI guidelines):

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the chloro or methyl substituents to isolate key pharmacophores .

Q. Methodological Notes

  • Crystallographic Refinement : Always check for missed symmetry (PLATON) and apply TWIN/BASF commands in SHELXL for twinned crystals .
  • Spectral Interpretation : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups and HSQC for carbon-proton correlation .
  • Data Reproducibility : Report reaction conditions (e.g., moisture exclusion, inert atmosphere) to ensure reproducibility in ketone synthesis .

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-9(12)7-5-8(11)6(2)4-10(7)13/h4-5,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDGCXYTPWZPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639939
Record name 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22362-65-8
Record name 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-chloro-3-methyl-phenol (2 g, 10 mmol) and the propionyl chloride (1.8 mL, 20. mmol) were combined and the mixture was heated at 60° C. for 2 hours. The reaction was concentrated in vacuo to remove excess propionyl chloride to give an oil. To this was added aluminum trichloride (2.7 g, 20. mmol) and the mixture was heated at 180° C. for 30 minutes. The reaction mixture was then cooled to room temperature and slowly quenched with 1 N HCl while cooling in an ice bath. The reaction was partitioned between EtOAc and water. The organic layer was washed with 1 N HCl, water, brine, dried over magnesium sulfate and concentrated to give the crude product as a dark oil. The product was purified by chromatography on silica gel eluting with hexane:EtOAc gradient to give 1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one as a solid (1.5 g, 60%). LCMS calculated for C10H12ClO2 (M+H)+: m/z=199.0. found: 198.9.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-Benzyl-8-methylsulfanylpurin-6-amine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
9-Benzyl-8-methylsulfanylpurin-6-amine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
9-Benzyl-8-methylsulfanylpurin-6-amine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
9-Benzyl-8-methylsulfanylpurin-6-amine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
9-Benzyl-8-methylsulfanylpurin-6-amine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
9-Benzyl-8-methylsulfanylpurin-6-amine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one

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